molecular formula C15H12F3NOS2 B2419913 4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 339105-95-2

4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No.: B2419913
CAS No.: 339105-95-2
M. Wt: 343.38
InChI Key: QUUYNGMZUORYIB-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a dihydrothieno[3,2-f][1,4]thiazepinone core. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.

Scientific Research Applications

4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-f][1,4]thiazepinone core, which is achieved through cyclization reactions involving appropriate precursors. The trifluoromethylbenzyl group is then introduced via nucleophilic substitution reactions, often using reagents such as trifluoromethylbenzyl halides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is unique due to its combination of a trifluoromethylbenzyl group with a thieno[3,2-f][1,4]thiazepinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NOS2/c16-15(17,18)11-3-1-2-10(8-11)9-19-5-7-22-14-12(13(19)20)4-6-21-14/h1-4,6,8H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUYNGMZUORYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CS2)C(=O)N1CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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